molecular formula C12H13Cl3N4O4S B15046108 Ethyl N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)carbamate

Ethyl N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)carbamate

Cat. No.: B15046108
M. Wt: 415.7 g/mol
InChI Key: WRYKDVKNCSDFIN-UHFFFAOYSA-N
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Description

Ethyl N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)carbamate is a complex organic compound characterized by the presence of multiple functional groups, including carbamate, trichloroethyl, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)carbamate typically involves multiple steps:

    Formation of the Trichloroethyl Intermediate: The initial step involves the preparation of the trichloroethyl intermediate through the reaction of trichloroacetaldehyde with an appropriate amine.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nucleophilic substitution reaction, where the nitrophenylamine reacts with the trichloroethyl intermediate.

    Formation of the Carbamate Group: The final step involves the reaction of the intermediate with ethyl chloroformate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amine.

    Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)carbamate has several scientific research applications:

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trichloroethyl and nitrophenyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H13Cl3N4O4S

Molecular Weight

415.7 g/mol

IUPAC Name

ethyl N-[2,2,2-trichloro-1-[(2-nitrophenyl)carbamothioylamino]ethyl]carbamate

InChI

InChI=1S/C12H13Cl3N4O4S/c1-2-23-11(20)18-9(12(13,14)15)17-10(24)16-7-5-3-4-6-8(7)19(21)22/h3-6,9H,2H2,1H3,(H,18,20)(H2,16,17,24)

InChI Key

WRYKDVKNCSDFIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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